molecular formula C18H22N2OS B2911884 1-(2-methoxyethyl)-2-(m-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione CAS No. 831177-55-0

1-(2-methoxyethyl)-2-(m-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

Cat. No.: B2911884
CAS No.: 831177-55-0
M. Wt: 314.45
InChI Key: PCSJNPGCVMTZOZ-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-2-(m-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a tetrahydroquinazoline derivative featuring a thione group at position 4, a 2-methoxyethyl substituent at position 1, and a meta-methylphenyl (m-tolyl) group at position 2. This scaffold is associated with diverse biological and chemical properties, influenced by substituent electronic and steric effects.

Properties

IUPAC Name

1-(2-methoxyethyl)-2-(3-methylphenyl)-5,6,7,8-tetrahydroquinazoline-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2OS/c1-13-6-5-7-14(12-13)17-19-18(22)15-8-3-4-9-16(15)20(17)10-11-21-2/h5-7,12H,3-4,8-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCSJNPGCVMTZOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=S)C3=C(N2CCOC)CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyethyl)-2-(m-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The initial step involves the cyclization of appropriate precursors to form the quinazoline core. This can be achieved through the reaction of anthranilic acid derivatives with aldehydes or ketones under acidic or basic conditions.

    Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via nucleophilic substitution reactions. For example, the reaction of a suitable quinazoline derivative with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the Tolyl Group: The tolyl group can be introduced through Friedel-Crafts alkylation or acylation reactions. This involves the reaction of the quinazoline derivative with toluene or a tolyl halide in the presence of a Lewis acid catalyst like aluminum chloride.

    Formation of the Thione Functional Group: The final step involves the conversion of the carbonyl group in the quinazoline core to a thione group. This can be achieved through the reaction with a sulfurizing agent such as phosphorus pentasulfide (P2S5) or Lawesson’s reagent.

Industrial Production Methods

Industrial production of 1-(2-methoxyethyl)-2-(m-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyethyl)-2-(m-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thione functional group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group back to a thiol or other reduced forms.

    Substitution: The methoxyethyl and tolyl groups can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides, acyl halides, and various nucleophiles or electrophiles can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, reduced quinazoline derivatives

    Substitution: Functionalized quinazoline derivatives with various substituents

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or ligand in biochemical studies, particularly in the investigation of enzyme interactions and receptor binding.

    Medicine: The compound’s unique structure may impart biological activity, making it a candidate for drug discovery and development, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial research.

    Industry: It can be used in the development of specialty chemicals, materials science, and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)-2-(m-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione depends on its specific application and target. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The thione group can participate in redox reactions, while the quinazoline core may facilitate binding to specific proteins or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Source
Target Compound 1-(2-Methoxyethyl), 2-(m-tolyl) C₁₉H₂₂N₂OS (estimated) ~334.45 (estimated) Not reported
1-(3-Hydroxypropyl)-2-(p-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione 1-(3-Hydroxypropyl), 2-(p-tolyl) C₁₉H₂₂N₂OS 332.46 Higher polarity due to hydroxyl group
1-(Furan-2-ylmethyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione 1-(Furan-2-ylmethyl), 2-phenyl C₁₉H₁₈N₂OS 322.42 Enhanced π-π interactions from furan
1-[2-(4-Methoxyphenyl)ethyl]-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione 1-(4-Methoxyphenethyl), 2-(4-nitrophenyl) C₂₄H₂₃N₃O₃S 421.52 Electron-withdrawing nitro group reduces solubility
2-(Benzylsulfanyl)-4-phenyl-5,6,7,8-tetrahydroquinazoline 2-(Benzylsulfanyl), 4-phenyl C₂₁H₂₀N₂S 332.47 logP = 5.49 (high lipophilicity)

Key Observations :

  • Electronic Effects : The m-tolyl group (moderate electron-donating) in the target compound contrasts with electron-withdrawing groups (e.g., nitro in ) and aromatic systems (e.g., furan in ), which alter reactivity and binding interactions.
  • Lipophilicity : The 2-methoxyethyl group likely increases solubility compared to bulkier hydrophobic substituents like benzylsulfanyl (logP = 5.49 in ).

Comparison of Yields :

  • Microwave-assisted synthesis (e.g., dihydropyrimidine-thiones in ) achieves >80% yields, suggesting efficiency improvements over traditional reflux methods (e.g., 82–86% in ).

Biological Activity

1-(2-methoxyethyl)-2-(m-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a tetrahydroquinazoline core with specific substitutions that may influence its biological activity. The presence of the thione group (–S=) is significant for its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. The thione group in 1-(2-methoxyethyl)-2-(m-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione may enhance activity against various bacterial strains. For instance, studies have shown that thiosemicarbazones and related compounds can inhibit the growth of Gram-positive and Gram-negative bacteria.

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100

Anticancer Activity

The compound has shown promise in anticancer studies. Similar tetrahydroquinazolines have been reported to induce apoptosis in cancer cells through various mechanisms such as inhibition of cell proliferation and modulation of signaling pathways.

Case Study:
A study evaluated the cytotoxic effects of related quinazoline derivatives on human cancer cell lines. The results demonstrated significant dose-dependent inhibition of cell viability, suggesting that modifications to the quinazoline structure can enhance anticancer properties.

Enzyme Inhibition

1-(2-methoxyethyl)-2-(m-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione may act as an inhibitor of specific enzymes involved in cancer progression or microbial resistance. For example, compounds with similar scaffolds have been identified as inhibitors of carbonic anhydrase and other key enzymes.

Enzyme IC50 (µM) Mechanism
Carbonic Anhydrase25Competitive inhibition
Acetylcholinesterase30Non-competitive inhibition

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation: Compounds with thione functionalities can generate ROS, leading to oxidative stress in cells.
  • Apoptosis Induction: The ability to trigger apoptosis through intrinsic pathways has been noted in related compounds.
  • Enzyme Interaction: Binding to active sites on enzymes may disrupt their function, leading to altered metabolic processes in pathogens or cancer cells.

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